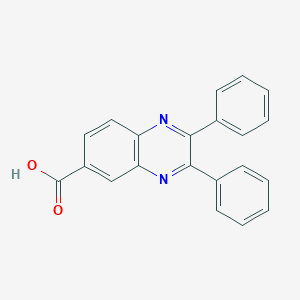

Ácido 2,3-difenilquinoxalina-6-carboxílico

Descripción general

Descripción

- Este compuesto interfiere con el dominio Akt1 PH , previniendo la translocación de Akt1 . Akt1 es una quinasa serina/treonina involucrada en la supervivencia celular, el crecimiento y el metabolismo.

CAY10567: es un con el nombre químico .

Aplicaciones Científicas De Investigación

Biología: Los investigadores pueden investigar sus efectos en las vías de señalización celular y las interacciones proteína-proteína.

Medicina: Aunque no está ampliamente estudiado, CAY10567 podría ser relevante en el descubrimiento de fármacos o el desarrollo terapéutico.

Industria: Sus aplicaciones industriales aún no se han explorado completamente.

Mecanismo De Acción

- El mecanismo de acción de CAY10567 implica la interferencia con el dominio Akt1 PH. Al inhibir la translocación de Akt1, puede afectar las vías de señalización aguas abajo relacionadas con la supervivencia y la proliferación celular.

Métodos De Preparación

Rutas Sintéticas: La ruta sintética para CAY10567 involucra la construcción del sistema de anillo de quinoxalina, seguido de carboxilación. Los detalles específicos sobre los pasos sintéticos no están disponibles fácilmente en la literatura.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala es limitada.

Análisis De Reacciones Químicas

Reacciones: CAY10567 puede sufrir varias reacciones químicas, incluyendo oxidación, reducción y sustitución

Reactivos y Condiciones Comunes: La información detallada sobre reactivos y condiciones comunes para reacciones de CAY10567 es escasa.

Productos Principales: Los productos principales resultantes de las reacciones de CAY10567 no se han estudiado ampliamente.

Comparación Con Compuestos Similares

Compuestos Similares: Desafortunadamente, hay compuestos limitados directamente comparables a CAY10567 en la literatura.

Singularidad: La singularidad de CAY10567 reside en sus propiedades específicas de focalización de Akt1, que lo diferencian de otros derivados de quinoxalina.

Propiedades

IUPAC Name |

2,3-diphenylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWGZXMTCUOPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348063 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-96-5 | |

| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?

A1: 2,3-Diphenylquinoxaline-6-carboxylic acid serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including 2,3-diphenylquinoxaline-6-carboxylic acid, to modify the properties of the hyperbranched polymer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

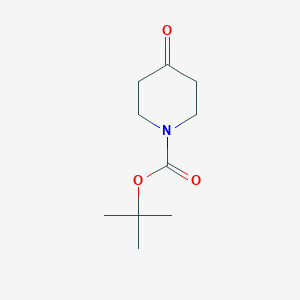

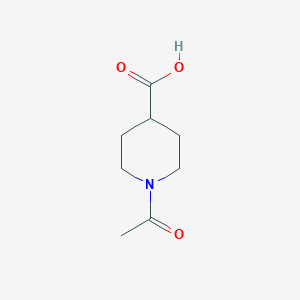

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)

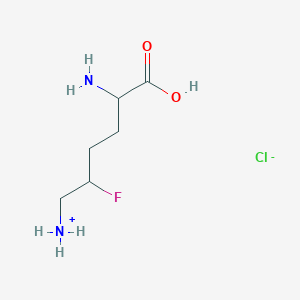

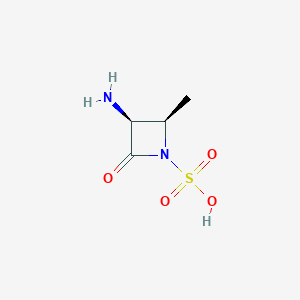

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)